molecular formula C18H32O4 B139384 13-Hpode CAS No. 23017-93-8

13-Hpode

Cat. No.: B139384
CAS No.: 23017-93-8
M. Wt: 312.4 g/mol
InChI Key: JDSRHVWSAMTSSN-BSZOFBHHSA-N
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Description

13-Hydroperoxyoctadecadienoic acid (13-HPODE) is a secondary lipid hydroperoxide derived from linoleic acid (LA) via enzymatic oxidation by lipoxygenases (LOX) . With the molecular formula C₁₈H₃₂O₄ (monoisotopic mass: 312.230060 Da), it is a key intermediate in lipid peroxidation (LPO) pathways . Structurally, this compound contains a hydroperoxy group (-OOH) at the 13th carbon and conjugated double bonds (9Z,11E), making it highly reactive . It is endogenously produced in biological systems and implicated in oxidative stress, inflammation, and signaling processes. Notably, its decomposition generates genotoxic aldehydes like 4-hydroxy-2-nonenal (HNE) and reactive lipid radicals, contributing to cellular damage and disease progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Hydroperoxyoctadecadienoic acid can be synthesized through the enzymatic reaction of linoleic acid with lipoxygenase. The reaction typically involves the use of lipoxygenase from sources such as soybean flour, which catalyzes the hydroperoxidation of linoleic acid to produce 13-Hydroperoxyoctadecadienoic acid . The reaction conditions often include a solvent-free system and the addition of surfactants like Triton CG-110 to improve the reaction yield .

Industrial Production Methods: In industrial settings, the production of 13-Hydroperoxyoctadecadienoic acid involves the use of enzyme cascades consisting of lipoxygenase, lipase, and catalase. This method allows for the one-pot synthesis of 13-Hydroperoxyoctadecadienoic acid starting from safflower oil. The process is optimized for high yield and regioselectivity, making it a green and sustainable approach .

Chemical Reactions Analysis

Types of Reactions: 13-Hydroperoxyoctadecadienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cancer Research

Tumorigenicity and Cellular Response
Research indicates that 13-HPODE can influence tumorigenic processes. A study on Caco-2 cells demonstrated that treatment with this compound induced the expression of genes related to detoxification and metabolic pathways, which may contribute to a tumorigenic environment. Specifically, the compound enhanced peroxisome proliferator-activated receptor (PPAR) signaling, which is involved in lipid metabolism and inflammation, suggesting a dual role in promoting oxidative stress while also triggering antioxidant responses .

Gene Expression Modulation
RNA sequencing analysis revealed that this compound treatment led to significant alterations in gene expression related to ribosome biogenesis and mitochondrial function. This disruption may play a role in the development or progression of intestinal diseases, including cancer . Moreover, it has been shown to downregulate oxidative phosphorylation, indicating potential mitochondrial damage associated with increased tumorigenicity .

Inflammation and Immune Response

Pro-inflammatory Activity
this compound has been identified as a potent pro-inflammatory agent. It stimulates the secretion of granzyme B from natural killer (NK) cells, contributing to intestinal inflammation. In vitro studies demonstrated that NK cells treated with this compound exhibited increased expression of TNF-α and MCP1, which are crucial mediators of inflammatory responses . This suggests that dietary intake of oxidized lipids like this compound may exacerbate conditions such as inflammatory bowel disease.

Macrophage Activation
In macrophage models, this compound was found to inhibit nitric oxide production more effectively than other lipid compounds, highlighting its role in modulating immune responses . This inhibition could have implications for inflammatory diseases where nitric oxide plays a critical role.

Oxidative Stress and Cellular Damage

Impact on Oxidative Stress Pathways
Studies have shown that this compound can induce oxidative stress in various cell types by altering metabolic processes. For instance, it has been implicated in the apoptosis of endothelial cells, suggesting that chronic exposure to this compound may lead to vascular dysfunction and related diseases . The ability of this compound to generate reactive oxygen species (ROS) further emphasizes its potential role in oxidative damage.

Nutritional Implications

Dietary Sources and Effects
As a common dietary peroxidized lipid, this compound is often present in high-fat diets. Its consumption can lead to increased levels of oxidative stress markers in the body, potentially linking dietary habits with chronic diseases like cancer and cardiovascular conditions . Understanding its effects on metabolism and inflammation can guide dietary recommendations aimed at reducing disease risk.

Toxicological Studies

Carcinogenic Potential
Research into the carcinogenic properties of this compound has revealed its involvement in DNA damage pathways. A toxicogenomic study indicated that exposure to this compound could affect gene expression related to carcinogenesis, suggesting that it may act as a chemical stressor influencing cancer development . The predictive models developed from these studies underscore the need for further investigation into its long-term health impacts.

Data Table: Summary of Applications of this compound

Application AreaKey FindingsReferences
Cancer ResearchInduces tumorigenic gene expression; impacts mitochondrial function
InflammationStimulates NK cell activity; inhibits nitric oxide production
Oxidative StressInduces apoptosis; generates reactive oxygen species
Nutritional ImplicationsLinked to high-fat diets; affects metabolic processes
Toxicological StudiesPotential carcinogen; influences DNA damage pathways

Mechanism of Action

13-Hydroperoxyoctadecadienoic acid exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Comparison of 13-HPODE with Structurally Similar Hydroperoxides

This compound vs. Tert-Butyl Hydroperoxide (t-BuOOH)

  • Structural Differences :

    • This compound: Long-chain (18-carbon) secondary hydroperoxide with a lipid tail.
    • t-BuOOH: Small tertiary hydroperoxide with a branched t-butyl group.
  • Decomposition Mechanisms: Both react with halogenated quinones (e.g., DCBQ) via nucleophilic substitution and homolytic cleavage, producing alkoxyl radicals (LO•) and carbon-centered radicals. However, this compound’s long chain allows additional reactions, such as β-scission, yielding diverse products (e.g., HNE, lipid acids) .
  • Products: this compound: Generates lipid-derived radicals (e.g., pentyl•, 7-carboxyheptyl•), hydroxylated quinones (CBQ-OH), and conjugates (e.g., CBQ(OH)-13-O-L) . t-BuOOH: Produces simpler radicals (t-BuO•, •CH₃) and quinone conjugates (e.g., CBQ(OH)-O-t-Bu) .

This compound vs. 15-Hydroperoxyeicosatetraenoic Acid (15-HPETE)

  • Structural Similarities : Both are polyunsaturated fatty acid hydroperoxides.
  • Functional Differences :
    • 15-HPETE is derived from arachidonic acid (20-carbon) and is a precursor to anti-inflammatory lipoxins.
    • This compound is linked to pro-inflammatory and cytotoxic effects via HNE .

Comparison of Decomposition Pathways: Metal-Dependent vs. Metal-Independent

Fe(II)-Mediated Decomposition

  • Mechanism : Follows a Fenton-like reaction , generating hydroxyl radicals (•OH) and lipid alkoxyl radicals (LO•) .
  • Products : Similar to DCBQ-mediated decomposition, including LO•, HNE, and lipid acids (e.g., m/z 227, 329) .

Halogenated Quinone (DCBQ)-Mediated Decomposition

  • Mechanism : Proceeds via nucleophilic substitution and homolytic cleavage , bypassing metal ions .
  • Unique Products: Quinone-lipid conjugates (e.g., CBQ(OH)-13-O-L) and enhanced HNE formation compared to Fe(II) .

Key Differences

Parameter Fe(II)/13-HPODE DCBQ/13-HPODE
Mechanism Redox-driven (Fenton-like) Nucleophilic substitution
Radical Intermediates LO•, •OH LO•, CBQ-derived radicals
Quinone Conjugates None CBQ(OH)-13-O-L, CBQ(OH)-9-O-LO
HNE Yield Moderate Higher (dose-dependent)

This compound vs. Non-Oxidized Linoleic Acid (LA)

  • Gene Expression :

    • This compound upregulates PPAR signaling (e.g., PLIN2, CPT1A), bile acid synthesis (BAAT), and steroid metabolism (AKR1C2) in intestinal cells.
    • LA primarily enhances lipid absorption genes (APOB, A1CF) without inducing oxidative stress pathways .
  • Cellular Impact: this compound reduces NOX1 (ROS enzyme) and DKK1 (Wnt inhibitor), promoting a tumorigenic microenvironment. LA lacks these effects .

This compound vs. 13-HODE (Reduced Form)

  • Function :

    • This compound inhibits cyclooxygenase (COX) in platelets and kidneys, reducing prostaglandin synthesis .
    • 13-HODE (reduced form) induces ICAM-1 in endothelial cells more potently, exacerbating inflammation .
  • Uptake : this compound is poorly internalized by cells, acting via surface interactions, whereas 13-HODE is metabolically integrated .

Data Tables

Table 1: Major Decomposition Products of this compound

Reaction System Radical Intermediates Stable Products
DCBQ/13-HPODE LO•, •C₅H₁₁, •(CH₂)₇COOH HNE, m/z 227, 329, 293, 311
Fe(II)/13-HPODE LO•, •C₅H₁₁ HNE, m/z 227, 329, 293, 311
DCBQ/t-BuOOH t-BuO•, •CH₃ CBQ(OH)-O-t-Bu

Biological Activity

13-Hydroperoxyoctadecadienoic acid (13-HPODE) is a lipid peroxidation product derived from linoleic acid, a polyunsaturated fatty acid prevalent in dietary fats. As a peroxidized lipid, this compound is implicated in various biological processes, particularly in inflammation, cell signaling, and metabolic regulation. This article reviews the biological activity of this compound, focusing on its effects on cellular processes, gene expression, and potential implications for health and disease.

Gene Expression Modulation

Research indicates that exposure to this compound significantly alters gene expression profiles in various cell types. In a study involving Caco-2 cells (human intestinal epithelial cells), RNA sequencing revealed that treatment with 100 µM of this compound resulted in the identification of 3,094 differentially expressed genes (DEGs) . Notably, 1,692 genes were downregulated , while 1,402 genes were upregulated compared to untreated cells. Key pathways affected included:

  • Lipid metabolism : Upregulation of genes involved in lipid uptake and transport such as PLIN2, FABP1, and CPT1A.
  • Detoxification : Enhanced expression of cytochrome P450 enzymes and glutathione metabolism pathways.
  • Cell cycle regulation : Downregulation of genes associated with cell proliferation and DNA repair mechanisms .

Inflammatory Responses

This compound has been shown to promote pro-inflammatory activities, particularly through its interaction with immune cells. For instance, it stimulates Natural Killer (NK) cells to secrete granzyme B (GZMB) and other inflammatory cytokines like TNF-α and MCP-1 in a dose-dependent manner. This response contributes to intestinal inflammation, especially under conditions of high-fat diets where dietary peroxidized lipids are abundant .

Mitochondrial Dysfunction

The exposure to this compound has been linked to mitochondrial dysfunction. Studies reported significant downregulation of oxidative phosphorylation pathways following treatment with this compound. This suggests that this compound may impair mitochondrial function, contributing to oxidative stress and cellular damage .

Endothelial Cell Apoptosis

In endothelial cells, this compound has been shown to induce apoptosis, which can disrupt vascular integrity and contribute to inflammatory diseases. The activation of apoptotic pathways by this compound highlights its potential role in vascular pathologies and endothelial dysfunction .

Dietary Impact on Gut Health

A study involving mice fed with a diet high in this compound demonstrated an increase in GZMB expression localized primarily in the distal intestinal epithelium. This finding underscores the role of dietary peroxidized lipids in modulating gut immune responses and potentially exacerbating conditions like inflammatory bowel disease .

Cancer Research Implications

The dual role of this compound as both a promoter of certain metabolic pathways and a potential tumorigenic agent has been explored. While some studies suggest that it may enhance anti-inflammatory signaling through PPAR activation, others indicate that it could contribute to cancer progression by promoting an environment conducive to tumor growth through altered metabolic processes .

Summary Table of Biological Activities

Biological Activity Effect Key Findings
Gene ExpressionUpregulation/DownregulationSignificant changes in lipid metabolism and detoxification pathways
Inflammatory ResponsePro-inflammatory cytokine secretionEnhanced GZMB secretion from NK cells leading to intestinal inflammation
Mitochondrial FunctionImpaired oxidative phosphorylationDownregulation observed post-treatment indicating potential mitochondrial damage
Endothelial Cell IntegrityInduction of apoptosisContributes to vascular dysfunction and inflammatory disease progression

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing and quantifying 13-HPODE?

  • Enzymatic synthesis : Use 15-lipoxygenase (15-LOX) to oxidize linoleic acid (LA) in a buffered system (pH 7–9) with controlled oxygen levels. The reaction is monitored via UV absorbance at 234 nm, characteristic of conjugated dienes .
  • Non-enzymatic autoxidation : Incubate LA under oxidative stress conditions (e.g., high oxygen tension, transition metal ions) to generate this compound via free radical chain reactions. Purification is achieved using normal-phase HPLC .
  • Quantification : Measure concentration via UV spectroscopy (ε = 23,000–26,000 M⁻¹cm⁻¹ at 234 nm) or HPLC coupled with mass spectrometry (LC-MS) for higher specificity .

Q. How can researchers detect this compound-induced lipid peroxidation in cellular models?

  • Biomarker assays : Quantify 13-HODE (reduced form of this compound) using ELISA or LC-MS. Elevated 13-HODE in cell lysates or media correlates with peroxidation activity .
  • Protein adducts : Use antibodies against Nε-(hexanonyl)lysine (HEL), a stable adduct formed by this compound-protein interactions, via Western blot or immunohistochemistry .
  • Oxidative stress markers : Measure ROS levels (e.g., DCFDA fluorescence) or glutathione depletion to confirm this compound's pro-oxidant effects .

Q. What experimental controls are critical when studying this compound's biological effects?

  • Negative controls : Include LA (precursor) and 13-HODE (reduced metabolite) to distinguish hydroperoxide-specific effects.
  • Antioxidant validation : Co-treat with glutathione peroxidase (GPx) or N-acetylcysteine (NAC) to confirm ROS-mediated mechanisms .
  • Stability controls : Monitor this compound decomposition during experiments using HPLC to ensure consistent dosing .

Advanced Research Questions

Q. How do metal ions and halogenated quinones differentially influence this compound decomposition pathways?

  • Metal-catalyzed decomposition : Fe²⁺ or Cu⁺ ions cleave this compound into alkoxyl radicals (LO•) and reactive aldehydes (e.g., 9-oxononanoic acid). Detect intermediates via ESR spin-trapping with POBN .
  • Halogenated quinones (e.g., DCBQ) : Induce metal-independent decomposition via electron transfer, generating carbon-centered radicals (observed as POBN adducts with g = 2.006 and hyperfine splitting aᴺ = 15.5 G, aᴴβ = 2.6 G). Characterize final products (e.g., azelaic acid) via GC-MS .
  • Comparative analysis : Use HPLC-MS to profile decomposition products under both conditions. Metal ions favor aldehydes, while DCBQ promotes radical-mediated DNA adducts .

Q. What methodologies resolve contradictions in this compound's dual roles as a pro-inflammatory agent and potential signaling molecule?

  • Dose-dependent studies : Test low (1–10 μM) vs. high (>50 μM) concentrations. Low doses may activate PPARγ (qPCR for target genes), while high doses induce NF-κB-driven inflammation (e.g., MCP-1 ELISA) .
  • Cell-type specificity : Compare endothelial cells (apoptosis via caspase-3 assays) vs. macrophages (cytokine profiling via multiplex assays).
  • Temporal analysis : Use time-lapse imaging to track ROS bursts (≤6 hrs) versus delayed signaling effects (24–48 hrs) .

Q. How can researchers validate the specificity of this compound's interactions with DNA and proteins?

  • DNA adducts : Use ³²P-postlabeling or LC-MS/MS to identify etheno-adducts (e.g., 1,N⁶-ethenodeoxyadenosine) in genomic DNA treated with this compound .
  • Protein crosslinking : Perform SDS-PAGE with silver staining to detect high-molecular-weight aggregates. Confirm adducts via immunoprecipitation with anti-HEL antibodies .
  • Competitive assays : Co-incubate with excess LA or 13-HODE to block this compound binding sites .

Q. Data Interpretation and Methodological Challenges

Q. How should researchers address variability in this compound's effects across experimental models?

  • Standardize lipid delivery : Use albumin-complexed this compound to mimic physiological conditions, avoiding solvent artifacts (e.g., ethanol/DMSO) .
  • Model selection : Prefer primary cells over immortalized lines (e.g., HUVECs for vascular studies) and validate findings in animal models (e.g., ApoE⁻/⁻ mice for atherosclerosis) .
  • Batch consistency : Characterize each this compound preparation via HPLC purity checks (>95%) and biological activity assays .

Q. What statistical approaches are optimal for analyzing this compound's dose-response relationships?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to determine EC₅₀/IC₅₀ values.
  • Multivariate analysis : Use PCA or cluster analysis to disentangle correlated outcomes (e.g., ROS, apoptosis, cytokine release) .
  • Meta-analysis : Aggregate data from ≥3 independent experiments with mixed-effects models to account for inter-experiment variability .

Q. Related Compounds and Cross-Reactivity Considerations

Q. How do this compound's decomposition products (e.g., 9-ONA, azelaic acid) confound experimental results?

  • Product profiling : Use GC-MS to quantify 9-ONA and azelaic acid in experimental samples. Compare bioactivities via separate treatments .
  • Antioxidant mitigation : Include catalase or SOD to suppress secondary ROS from decomposition .

Q. What strategies differentiate this compound's effects from structurally similar hydroperoxides (e.g., 15-HPETE)?

  • Enzyme inhibition : Use LOX isoform-specific inhibitors (e.g., PD146176 for 15-LOX) to isolate this compound production .
  • Antibody specificity : Validate anti-13-HPODE antibodies against 15-HPETE and 13-HPOTrE via competitive ELISAs .

Properties

IUPAC Name

(9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSRHVWSAMTSSN-BSZOFBHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C=C/C=C\CCCCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101266533
Record name 13-Hydroperoxy-9-cis-11-trans-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23017-93-8
Record name 13-Hydroperoxy-9Z,11E-octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23017-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Hydroperoxy-9,11-octadecadienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023017938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Hydroperoxy-9-cis-11-trans-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-HYDROPEROXY-9,11-OCTADECADIENOIC ACID, (9Z,11E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF3WUY4S4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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